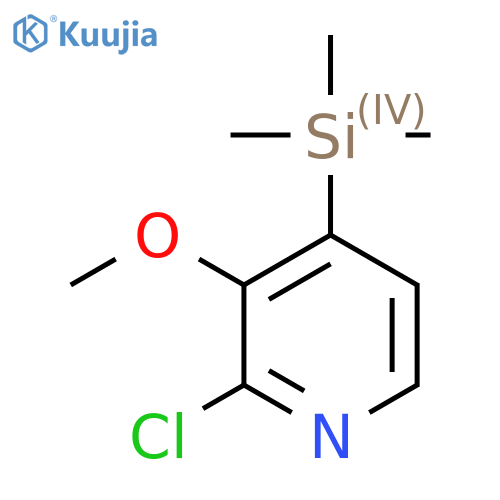

Cas no 2921850-41-9 (2-Chloro-3-methoxy-4-(trimethylsilyl)pyridine)

2-Chloro-3-methoxy-4-(trimethylsilyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-chloro-3-methoxy-4-(trimethylsilyl)pyridine

- 2921850-41-9

- MFCD34828493

- 2-Chloro-3-methoxy-4-(trimethylsilyl)pyridine

-

- インチ: 1S/C9H14ClNOSi/c1-12-8-7(13(2,3)4)5-6-11-9(8)10/h5-6H,1-4H3

- InChIKey: YSYGSLOSLPPQMW-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(C=CN=1)[Si](C)(C)C)OC

計算された属性

- せいみつぶんしりょう: 215.0533183g/mol

- どういたいしつりょう: 215.0533183g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 22.1Ų

2-Chloro-3-methoxy-4-(trimethylsilyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB603246-10g |

2-Chloro-3-methoxy-4-(trimethylsilyl)pyridine; . |

2921850-41-9 | 10g |

€351.30 | 2024-07-19 | ||

| abcr | AB603246-5g |

2-Chloro-3-methoxy-4-(trimethylsilyl)pyridine; . |

2921850-41-9 | 5g |

€229.30 | 2024-07-19 | ||

| abcr | AB603246-25g |

2-Chloro-3-methoxy-4-(trimethylsilyl)pyridine; . |

2921850-41-9 | 25g |

€640.10 | 2024-07-19 | ||

| abcr | AB603246-100g |

2-Chloro-3-methoxy-4-(trimethylsilyl)pyridine; . |

2921850-41-9 | 100g |

€1907.60 | 2024-07-19 |

2-Chloro-3-methoxy-4-(trimethylsilyl)pyridine 関連文献

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

2-Chloro-3-methoxy-4-(trimethylsilyl)pyridineに関する追加情報

Synthesis, Properties, and Applications of 2-Chloro-3-methoxy-4-(trimethylsilyl)pyridine (CAS No. 2921850-41-9)

2-Chloro-3-methoxy-4-(trimethylsilyl)pyridine (CAS No. 2921850-41-9) is a synthetically versatile heterocyclic compound that has garnered significant attention in modern chemical research due to its unique structural features and functional group compatibility. The molecule consists of a six-membered pyridine ring substituted with a chlorine atom at the C(2) position, a methoxy group (-OCH₃) at C(3), and a trimethylsilyl group (-Si(CH₃)₃) at C(4). These substituents collectively influence the compound's reactivity, solubility, and stability, making it an attractive intermediate in organic synthesis and pharmaceutical development.

The introduction of the trimethylsilyl group at the C(4) position is particularly noteworthy. Trimethylsilylation is a widely employed strategy in synthetic chemistry to temporarily protect reactive functionalities or enhance the volatility of molecules for analytical techniques such as gas chromatography. In the case of 2-Chloro-3-methoxy-pyridines, the silyl group acts as a directing or activating moiety during electrophilic aromatic substitution reactions. Recent studies have demonstrated that such silylated pyridines can undergo selective functionalization under mild conditions, enabling the construction of complex heterocyclic frameworks with high regioselectivity.

From a mechanistic perspective, the presence of both electron-withdrawing (chlorine atom) and electron-donating (methoxy group) substituents creates an asymmetric electronic environment around the pyridine ring. This electronic asymmetry has been exploited in transition-metal-catalyzed cross-coupling reactions, where chloropyridines serve as versatile coupling partners for forming carbon-carbon or carbon-heteroatom bonds. For instance, palladium-catalyzed Buchwald-Hartwig aminations have been successfully applied to derivatize the C(6)-position of related compounds by displacing the chlorine atom with various anilines or amides.

In terms of synthetic accessibility, 2-Chloro-3-methoxy-pyridines can be prepared via several routes depending on the desired scale and purity requirements. One common approach involves the chlorination of pre-functionalized pyridines followed by selective methylation and silylation steps. Alternatively, modern flow chemistry techniques have enabled continuous production methods that improve yield consistency while minimizing byproduct formation—a critical consideration for large-scale applications in agrochemical or pharmaceutical industries.

The physical properties of this compound are influenced by its molecular architecture. The trimethylsilyl group significantly reduces hydrogen bonding potential compared to free hydroxyl or amino groups typically found in pyridine derivatives. This characteristic enhances solubility in non-polar solvents such as hexanes or dichloromethane but may limit aqueous solubility unless additional polar functionalities are introduced through further derivatization.

Recent advances in computational chemistry have provided deeper insights into the reactivity patterns of silylated pyridines like CAS No. 2921850-41-9. Density functional theory (DFT) calculations suggest that the trimethylsilyl substituent induces subtle but measurable changes in orbital energies at adjacent positions on the pyridine ring. These theoretical predictions align with experimental observations showing enhanced nucleophilic attack rates at specific sites during Friedel-Crafts acylations or Michael additions.

In drug discovery programs targeting G protein-coupled receptors (GPCRs), analogues containing similar pyridyl scaffolds have shown improved metabolic stability when compared to their non-silicon-containing counterparts. The silicon atom's ability to mimic carbon-carbon bonds while offering distinct steric properties makes it an attractive tool for optimizing pharmacokinetic profiles without compromising biological activity—a concept known as "silicon mimicry" in medicinal chemistry literature.

The environmental impact assessment for compounds like CAS No. 2921850-41-9 requires careful evaluation due to their potential persistence in ecosystems if released improperly during industrial processes. However, ongoing research into biodegradation pathways suggests that certain microbial strains can metabolize silylated aromatic compounds under aerobic conditions through sequential hydrolysis and oxidation steps similar to those observed for other organosilicon species.

In analytical chemistry applications, this compound serves as an internal standard for quantifying related pyridine derivatives via mass spectrometry techniques such as electrospray ionization (ESI). The trimethylsilyl group's predictable fragmentation pattern under low-energy collision-induced dissociation provides reliable reference points for accurate mass measurements across different instrument platforms.

Ongoing investigations into supramolecular chemistry have explored self-assembling behaviors between multiple units of silylated pyridines through non-covalent interactions like π-stacking or hydrogen bonding networks involving adjacent methoxy groups from neighboring molecules within crystalline lattices—phenomena potentially useful for designing molecular sensors or stimuli-responsive materials.

The field of materials science has also benefited from these compounds' unique properties; when incorporated into polymer matrices via controlled radical polymerization methods like ATRP (Atom Transfer Radical Polymerization), they impart enhanced thermal stability while maintaining processability characteristics crucial for manufacturing flexible electronics components such as organic light-emitting diodes (OLEDs).

In conclusion, CAS No. 2921850-41-9 represents an important class of functionalized heterocycles whose structural versatility continues to drive innovation across multiple scientific disciplines ranging from pharmaceutical development to advanced material design through strategic manipulation of its substituent effects during synthesis planning stages.

2921850-41-9 (2-Chloro-3-methoxy-4-(trimethylsilyl)pyridine) 関連製品

- 1285533-09-6(3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide)

- 726162-94-3([(1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amine)

- 2059937-27-6(4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole)

- 1352512-24-3(1-Methyl-1,2,3,4,5,6-hexahydro-1H-[2,3]bipyridinyl-2-thione)

- 851934-74-2(3-isopropylamino-propionic Acid Tert-butyl Ester)

- 162246-79-9(Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate)

- 1227598-12-0(4-Bromo-7-fluoroindole-3-aceticAcid)

- 2297116-13-1(Cyclohexanemethanamine, 4-[(2-fluoroethyl)amino]-)

- 924311-94-4(2-Hydroxy-4-(naphthalen-2-YL)pyridine)

- 1982984-21-3(4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine)